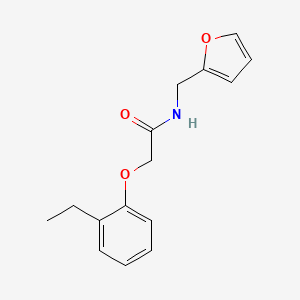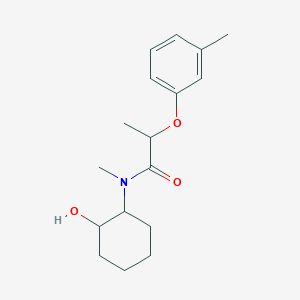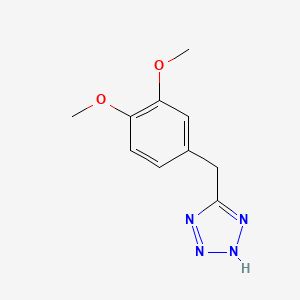
N-(2-cyanophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to N-(2-cyanophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide often involves multi-step reactions, including condensation, cyclization, and functional group transformations. For example, derivatives of pyrazol-1-yl acetamide have been synthesized through reactions involving acetyl chloride, acrylamide precursors, and various aromatic aldehydes, leading to the formation of pyrazole and triazole rings (Panchal & Patel, 2011).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively characterized using techniques such as FT-IR, NMR, and LCMS, revealing detailed insights into their molecular conformations and the nature of their functional groups (Salian, Narayana, & Sarojini, 2017).
Chemical Reactions and Properties
Compounds of this nature often exhibit reactive behavior towards nucleophiles and electrophiles, facilitating the formation of coordination complexes and enabling further functionalization. For instance, coordination complexes constructed from pyrazole-acetamide derivatives have demonstrated the impact of hydrogen bonding on self-assembly processes and antioxidant activity (Chkirate et al., 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, of related compounds are influenced by their molecular structure and functional groups. Crystallographic studies have provided detailed insights into the arrangement of molecules in the solid state, showcasing the role of hydrogen bonding and π-π interactions in determining the physical characteristics of these compounds (Narayana et al., 2016).
Chemical Properties Analysis
The chemical properties of N-(2-cyanophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide-like compounds, including reactivity, stability, and chemical transformations, are central to their potential applications in synthesis and material science. Their ability to undergo various chemical reactions, such as cycloadditions, substitutions, and redox reactions, highlights their versatility in organic synthesis and potential utility in developing novel materials and pharmaceuticals (Kariuki et al., 2022).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
N-(2-cyanophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been explored for its potential in the synthesis of new heterocycles incorporating antipyrine moiety, showing antimicrobial properties. Bondock et al. (2008) utilized it as a key intermediate for creating various compounds, such as coumarin, pyridine, pyrrole, thiazole, and others. These compounds were evaluated for their antimicrobial effects, highlighting the chemical's role in developing potential antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).
Coordination Complexes and Antioxidant Activity
Research on N-(2-cyanophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide derivatives has also extended into the development of novel Co(II) and Cu(II) coordination complexes. Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and investigated their structural and antioxidant properties. The study found significant antioxidant activity for these complexes, indicating their potential for therapeutic applications (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).
Insecticidal Activity
The chemical's utility is further demonstrated in the synthesis of innovative heterocycles incorporating a thiadiazole moiety with potential insecticidal properties. Fadda et al. (2017) explored its application against the cotton leafworm, Spodoptera littoralis, providing a basis for developing new insecticidal agents. This work showcases the versatility of N-(2-cyanophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide in synthesizing compounds with varied biological activities (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Eigenschaften
IUPAC Name |
N-(2-cyanophenyl)-2-(4-nitropyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O3/c13-5-9-3-1-2-4-11(9)15-12(18)8-16-7-10(6-14-16)17(19)20/h1-4,6-7H,8H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXAHCYOFFEDTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)CN2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)-2-(4-nitropyrazol-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-ethyl-1-piperazinyl)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B5540199.png)
![6-(4-hydroxybenzylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5540204.png)
![1-tert-butyl-5-[3-(1H-pyrazol-1-yl)phenyl]-3-(tetrahydro-2H-pyran-4-yl)-1H-1,2,4-triazole](/img/structure/B5540209.png)

![9-(4-fluorophenyl)-4-hydroxy-7-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5540222.png)



![2-benzyl-8-[3-(dimethylamino)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5540256.png)
![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5540262.png)

![3-(3-methoxyphenyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5540278.png)
![N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5540295.png)
